5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
CAS No.: 1801899-61-5
Cat. No.: VC11670964
Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1801899-61-5 |
|---|---|
| Molecular Formula | C15H17NO4 |
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | 5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
| Standard InChI | InChI=1S/C15H17NO4/c17-13(18)12-8-15(6-7-15)10-16(12)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
| Standard InChI Key | MWFCRIFLQUONPW-UHFFFAOYSA-N |
| SMILES | C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid belongs to the azaspirocyclic family, featuring a fused bicyclic system with nitrogen at the spiro junction. The compound’s molecular formula is C₁₅H₁₇NO₄, with a molar mass of 275.30 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1801899-61-5 |
| IUPAC Name | 5-phenylmethoxycarbonyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
| SMILES | C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
| InChI Key | MWFCRIFLQUONPW-UHFFFAOYSA-N |
| PubChem CID | 59610541 |
The spiro[2.4]heptane core imposes significant steric strain, while the Cbz group acts as a transient protecting moiety for the secondary amine.
Spectral and Physicochemical Data
Though experimental data on melting/boiling points remain unpublished, computational models predict moderate water solubility due to the carboxylic acid group . Infrared (IR) spectroscopy would likely show stretches for C=O (∼1700 cm⁻¹, carboxylic acid and carbamate) and N–H (∼3300 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the spirocyclic protons (δ 1.5–2.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and carboxylic acid proton (δ 12–13 ppm) .
Synthesis and Stereochemical Considerations
Retrosynthetic Analysis
The compound’s synthesis hinges on constructing the spiro[2.4]heptane framework while introducing the Cbz and carboxylate groups. A plausible retrosynthetic pathway involves:
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Spirocycle Formation: Cyclopropanation of a preexisting pyrrolidine or piperidine derivative.
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Functionalization: Sequential protection of the amine with Cbz and oxidation to introduce the carboxylic acid .
Stereoselective Synthesis
Chiral resolution is critical due to the spiro center’s inherent asymmetry. A patented route for the related (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid employs:
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Diastereomeric Salt Formation: Using chiral acids (e.g., dibenzoyl-L-tartaric acid) to separate enantiomers .
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Catalytic Asymmetric Cyclopropanation: Transition metal catalysts (e.g., Rh₂(OAc)₄) induce cyclopropane ring closure with >90% enantiomeric excess (ee) .
For the benzyloxycarbonyl variant, analogous steps would involve:
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Amine Protection: Treating the spirocyclic amine with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (Et₃N).
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Carboxylic Acid Introduction: Oxidative cleavage of a terminal alkene or hydrolysis of a nitrile group.
Applications in Pharmaceutical Development
Role as a Chiral Building Block
The compound’s rigid spiro architecture and stereogenic center make it valuable for designing protease inhibitors. For example, analogs of this molecule are intermediates in ledipasvir (HCV NS5A inhibitor) synthesis, where the spirocycle enforces conformational restraint to enhance target binding .
Comparative Analysis of Related Compounds
| Compound Name | CAS No. | Key Differences | Applications |
|---|---|---|---|
| 5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid | 2089652-09-3 | Carboxylic acid at position 7 | Peptide mimetics |
| (R)-5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 1956435-23-6 | R-configuration at spiro center | Chiral catalysts |
| 5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | N/A | tert-butoxycarbonyl (Boc) protecting group | Antiviral drug intermediates |
Challenges and Future Directions
Synthetic Bottlenecks
Current limitations include low yields in spirocycle formation (<50%) and the need for costly chiral separations . Advances in flow chemistry and enzyme-mediated asymmetric synthesis could address these issues.
Expanding Therapeutic Utility
Ongoing research explores this compound’s derivatives for:
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COVID-19 Main Protease (Mpro) Inhibition: Molecular docking studies suggest favorable binding (ΔG: −8.2 kcal/mol).
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Alzheimer’s Disease: As gamma-secretase modulators to reduce amyloid-beta plaques.
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